molecular formula C20H19NO4 B2366798 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one CAS No. 887218-00-0

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one

Cat. No.: B2366798
CAS No.: 887218-00-0
M. Wt: 337.375
InChI Key: KWHLYUUHTKVQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 7th position, a morpholin-4-ylmethyl group at the 8th position, and a phenyl group at the 3rd position of the chromen-2-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromen-2-one, morpholine, and benzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 7-hydroxychromen-2-one with benzaldehyde in the presence of a base, such as sodium hydroxide, to form 3-phenyl-7-hydroxychromen-2-one.

    Morpholin-4-ylmethylation: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as para-toluenesulfonic acid, to introduce the morpholin-4-ylmethyl group at the 8th position, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 7th position can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: :

Properties

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18-7-6-15-12-16(14-4-2-1-3-5-14)20(23)25-19(15)17(18)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHLYUUHTKVQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.